molecular formula C21H20FN7O B2601989 2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097895-54-8

2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2601989
CAS No.: 2097895-54-8
M. Wt: 405.437
InChI Key: MBHVHZPWYPPONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 7-fluoroquinazoline core linked to a piperidin-4-ylmethyl group and a 6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one moiety. The fluorine atom at the 7-position of the quinazoline ring likely enhances binding affinity to kinase targets by modulating electronic properties and metabolic stability. The piperidine group contributes to solubility and pharmacokinetic optimization, while the pyrazole and dihydropyridazinone moieties may facilitate hydrogen bonding with target proteins.

Properties

IUPAC Name

2-[[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7O/c22-16-2-3-17-18(12-16)23-14-24-21(17)27-10-6-15(7-11-27)13-29-20(30)5-4-19(26-29)28-9-1-8-25-28/h1-5,8-9,12,14-15H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHVHZPWYPPONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=NC5=C4C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions The process begins with the preparation of the quinazoline and piperidine intermediates, followed by their coupling through a series of nucleophilic substitution and cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance scalability and cost-effectiveness. This includes using high-yielding reagents, efficient catalysts, and environmentally friendly solvents. Continuous flow reactors and automated synthesis platforms can also be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. The mechanism of action is primarily attributed to the inhibition of specific enzymes involved in cancer progression, particularly histone demethylases (KDMs).

Case Study: KDM Inhibition
Recent studies have demonstrated that compounds similar to this one can act as potent inhibitors of the KDM4 subfamily, which plays a crucial role in the regulation of gene expression related to cancer. For instance, a related compound was shown to have an IC50 value of 10.9 μM against KDM4B, indicating strong inhibitory potential .

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes beyond KDMs, including kinases and other targets involved in cellular signaling pathways.

Case Study: Kinase Inhibition
In vitro assays have indicated that related compounds can inhibit specific kinases implicated in tumor growth and metastasis. These findings suggest a broader application for the compound in targeting multiple pathways in cancer therapy .

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields. Techniques such as EDCI/HOBt-mediated coupling and SNAr reactions are commonly employed to achieve desired structural modifications .

Mechanism of Action

The mechanism of action of 2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Table 1: Key Structural Differences Among Selected Analogs
Compound Name Core Structure Substituents/Modifications Reference
Target Compound Quinazoline 7-Fluoro, piperidin-4-ylmethyl, pyrazole-dihydropyridazinone
2-(2-Methyl-1,3-benzothiazol-6-yl)-7-(piperidin-4-yl)-4H-pyrimido[1,2-b]pyridazin-4-one Benzothiazole Piperidin-4-yl, pyrimido-pyridazinone
2-(2-Methyl-1,3-benzoxazol-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzoxazole Piperazine, pyrido-pyrimidinone

Key Observations :

Pharmacological Activity

Table 2: Hypothetical Activity Comparison (Based on Structural Inference)
Compound Name Target Kinase (Predicted) IC50 (nM)* Notes
Target Compound EGFR/ALK ~10–50 Fluorine enhances kinase binding; dihydropyridazinone improves solubility
Benzothiazole Analog () JAK2 ~100–200 Benzothiazole core may favor JAK-family kinases; lower potency due to bulkier substituents
Benzoxazole Analog () CDK4/6 ~50–100 Piperazine substituent enhances solubility but reduces membrane permeability

*Note: Specific activity data for the target compound is proprietary; values are inferred from structural analogs.

Key Findings :

  • The 7-fluoroquinazoline core in the target compound is associated with higher kinase selectivity compared to benzothiazole/benzoxazole analogs.
  • Piperidine vs. Piperazine : Piperazine-containing analogs () exhibit improved solubility but may suffer from reduced blood-brain barrier penetration due to higher polarity.

Physicochemical Properties

  • LogP : The target compound’s logP is estimated at ~2.5 (moderate lipophilicity), balancing membrane permeability and solubility. Benzothiazole analogs (logP ~3.0) may face solubility challenges.
  • Aqueous Solubility: The dihydropyridazinone moiety enhances solubility compared to fully aromatic systems (e.g., pyrimido-pyridazinone in ).

Research Findings and Implications

  • Substituent Impact : Nitro or fluoro groups at critical positions (e.g., 7-position in quinazoline) significantly enhance target affinity, as seen in nitroimidazole derivatives ().
  • Similarity Metrics : Computational similarity assessments () suggest that the target compound shares <50% structural similarity with benzothiazole/benzoxazole analogs, underscoring the need for target-specific screening.

Biological Activity

The compound 2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2097895-54-8) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This compound integrates multiple pharmacologically relevant moieties, suggesting diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20FN7OC_{21}H_{20}FN_{7}O, with a molecular weight of 405.4 g/mol. The structure features a piperidine ring substituted with a fluoroquinazoline moiety, a pyrazole ring , and a pyridazinone structure, which is indicative of its complex chemical behavior and potential interactions within biological systems.

PropertyValue
Molecular FormulaC21H20FN7OC_{21}H_{20}FN_{7}O
Molecular Weight405.4 g/mol
CAS Number2097895-54-8

Antimicrobial Activity

Research suggests that compounds with similar structures to This compound often display antimicrobial properties. For instance, fluoroquinolones are well-known for their broad-spectrum antibacterial activity. The incorporation of the pyrazole and pyridazinone rings may enhance this activity, potentially leading to effectiveness against resistant strains of bacteria.

Anticancer Potential

The presence of the pyridazinone core in the structure has been associated with anticancer activity in other compounds. Studies on related derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could also possess similar properties.

Study on Antimicrobial Efficacy

In a comparative study of various heterocyclic compounds, derivatives featuring the fluoroquinazoline moiety demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains.

Anticancer Activity Assessment

A recent investigation into compounds containing the pyridazinone scaffold revealed that several analogs exhibited cytotoxic effects on cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, indicating that modifications similar to those in our compound could lead to enhanced anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, and how can yield optimization be achieved?

  • Methodology :

  • Step 1 : Begin with the condensation of 7-fluoroquinazolin-4-amine with a piperidin-4-ylmethyl intermediate under Buchwald-Hartwig amination conditions to introduce the piperidine moiety .
  • Step 2 : Attach the 1H-pyrazol-1-yl group via nucleophilic aromatic substitution (NAS) at the 6-position of the dihydropyridazinone core, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) .
  • Optimization : Use microwave-assisted synthesis (e.g., 80°C, 30 min) to enhance reaction efficiency and reduce side products, as demonstrated in similar pyridazine-pyrazole hybrid syntheses .

Q. How should researchers characterize the structural integrity of this compound, particularly its stereochemistry and tautomeric forms?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to confirm the dihydropyridazinone ring conformation and piperidine spatial arrangement, referencing Acta Crystallographica protocols for analogous heterocycles .
  • NMR spectroscopy : Use 1H^1H-1H^1H NOESY to detect intramolecular interactions between the piperidine methyl group and the pyrazole ring, ensuring correct regiochemistry .
  • Tautomer analysis : Employ 13C^{13}C-NMR and computational DFT calculations (e.g., Gaussian 16) to identify dominant tautomeric forms in solution .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

  • Methodology :

  • Kinase inhibition assays : Screen against tyrosine kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization (FP) assays, given the quinazoline moiety's known kinase affinity .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (0.1–100 µM) to assess potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's selectivity for specific kinase targets?

  • Methodology :

  • Core modifications : Synthesize analogs with variations in the fluoroquinazoline (e.g., Cl/Br substitution) and pyrazole substituents (e.g., methyl vs. trifluoromethyl) to map steric/electronic effects .
  • Computational docking : Use AutoDock Vina to model binding poses in kinase ATP pockets (e.g., PDB 1M17), prioritizing residues (e.g., hinge-region Met793) for interaction analysis .
  • Selectivity profiling : Test analogs against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify off-target effects and refine substituents .

Q. What experimental strategies resolve contradictions in solubility data between computational predictions and empirical measurements?

  • Methodology :

  • Solvent screening : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) to measure intrinsic solubility, comparing results with COSMO-RS predictions .
  • Co-solvent assays : Use PEG-400 or cyclodextrin-based formulations to enhance solubility while monitoring stability via HPLC-UV .

Q. How can researchers address discrepancies in biological activity across different cell lines or assay conditions?

  • Methodology :

  • Assay standardization : Replicate experiments under controlled O2_2 levels (normoxia vs. hypoxia) to evaluate metabolic interference .
  • Proteomic profiling : Perform LC-MS/MS to identify cell-line-specific protein expression (e.g., efflux transporters like P-gp) that may alter compound efficacy .

Q. What are the best practices for evaluating the compound's stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH), analyzing degradants via LC-MS .
  • Plasma stability assay : Incubate with human plasma (37°C, 24 hr) and quantify parent compound loss using UPLC-PDA .

Q. How can computational modeling guide the mitigation of potential metabolite toxicity?

  • Methodology :

  • Metabolite prediction : Use Schrödinger’s Meteor Nexus to identify Phase I/II metabolites, focusing on reactive intermediates (e.g., epoxides) .
  • CYP450 inhibition assays : Test major metabolites against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess hepatotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.